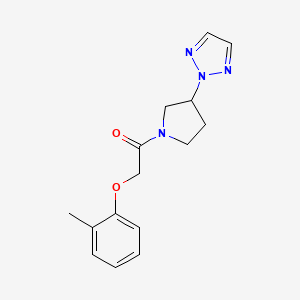

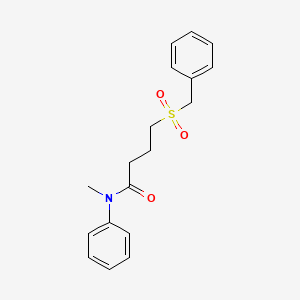

4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of the sulfonyl group attached to an amine. Although the provided papers do not directly discuss 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide, they do provide insights into the synthesis, structure, and properties of related sulfonamide compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods, including electrochemical synthesis, as demonstrated in papers and . These papers describe the regioselective synthesis of sulfonamide derivatives using anodic oxidation in the presence of sulfinic acids as nucleophiles. The process avoids the use of toxic reagents and yields high-purity products. Although the target compound is not explicitly mentioned, the methodologies described could potentially be adapted for the synthesis of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using techniques such as X-ray diffraction, FTIR, NMR, and computational methods like Density Functional Theory (DFT) . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and electronic properties of the compounds. For instance, the paper discusses the crystal structure and electronic analysis of a sulfonamide compound, which could be similar to the structure of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The formation of isothiazolone dioxides from sulfonamide compounds, as described in paper , involves the formation of an intermediate, which then undergoes cyclization. This indicates that sulfonamide derivatives like 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide may also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group can affect the solubility, melting point, and reactivity of these compounds. For example, the pharmacological evaluation of sulfonamide derivatives as potential cerebral protective agents suggests that the structural features of these compounds play a crucial role in their biological activity. The physical properties of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide would likely be similar to those of other sulfonamide derivatives with comparable structures.

Applications De Recherche Scientifique

EP1 Receptor Selective Antagonists

Heteroaryl sulfonamides, including compounds similar to 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide, have been identified as functional PGE2 antagonists selective for the EP1 receptor subtype. Modifications to enhance hydrophilicity have resulted in optimized in vivo antagonist activity, demonstrating the potential for therapeutic applications targeting specific receptor subtypes (Naganawa et al., 2006).

Desalination Membrane Technology

In the field of water treatment, novel polymers, including Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated variant (mPASB), have been synthesized and used to create composite nanofiltration membranes. These membranes exhibit significant salt rejection and water flux, indicating their utility in desalination and water purification processes (Padaki et al., 2013).

Organic Synthesis Methodologies

Metal-free oxidative arylmethylation of N-(arylsulfonyl)acrylamides, leading to the formation of 2,2-disubstituted-N-arylbutanamides, showcases an innovative approach in organic synthesis. This method facilitates the construction of complex molecules with high functional group tolerance, offering broad applicability in the synthesis of pharmaceuticals and organic materials (Tan et al., 2016).

Inhibition of Membrane-bound Phospholipase A2

Substituted benzenesulfonamides, including structures akin to 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide, have been developed as potent inhibitors of membrane-bound phospholipase A2. This enzymatic inhibition has implications for reducing myocardial infarction size, highlighting the compound's potential in cardiovascular therapeutic research (Oinuma et al., 1991).

Electrochemical Applications

The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives provides a mild and regioselective protocol for generating compounds with potential utility in various industrial and scientific applications. This synthesis method underscores the versatility of sulfonamide derivatives in facilitating targeted chemical transformations (Sharafi-kolkeshvandi et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-benzylsulfonyl-N-methyl-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-19(17-11-6-3-7-12-17)18(20)13-8-14-23(21,22)15-16-9-4-2-5-10-16/h2-7,9-12H,8,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAILGWNPXJNGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCCS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)

![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)

![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)